3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
Description
3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring and a propyl chain. The 1,2,4-oxadiazole moiety is linked to a 2-methoxyphenyl group, which introduces steric and electronic effects critical to its physicochemical and biological properties.
The quinolinone scaffold is known for its bioactivity, including anti-inflammatory and antimicrobial effects, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets . The propyl chain at the quinolinone nitrogen (N1) likely influences lipophilicity and membrane permeability, as observed in related compounds .
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-12-24-13-16(19(25)14-8-4-6-10-17(14)24)21-22-20(23-27-21)15-9-5-7-11-18(15)26-2/h4-11,13H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRAERHTHJLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring separately, followed by their coupling.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Formation of Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the quinoline core with the oxadiazole ring, typically through a nucleophilic substitution reaction, where the quinoline derivative reacts with the oxadiazole derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3-(2-carboxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.
Reduction: Formation of 3-(3-(2-aminophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.
Substitution: Formation of 3-(3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is , with a molecular weight of approximately 282.29 g/mol. The compound features a quinoline backbone substituted with an oxadiazole ring and a methoxyphenyl group, contributing to its diverse chemical properties.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole and quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the oxadiazole moiety is often linked to enhanced antimicrobial activity due to its ability to interact with bacterial enzymes and disrupt cellular processes.
Anticancer Potential
The anticancer properties of compounds similar to this compound have been explored in vitro. For example:
- Compounds containing quinoline and oxadiazole structures have shown promising results against various cancer cell lines such as HCT-116 and MCF-7 .
- The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
Some studies suggest that compounds with similar structural frameworks may also possess anti-inflammatory properties. The modulation of inflammatory cytokines and pathways by these compounds could provide therapeutic benefits in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Activity Assessment
A series of compounds derived from oxadiazole were synthesized and tested for their antimicrobial activities. Among these, one derivative demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as an antibacterial agent .
Study 2: Anticancer Screening
In another study focusing on anticancer activity, several derivatives were screened against human cancer cell lines. Compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is not fully understood but is believed to involve multiple molecular targets and pathways:
Molecular Targets: The quinoline core may interact with DNA or enzymes involved in cell replication, while the oxadiazole ring may interact with microbial cell walls or inflammatory pathways.
Pathways Involved: Potential inhibition of DNA synthesis, disruption of microbial cell wall synthesis, and modulation of inflammatory cytokine production.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Substituent Position on the Aromatic Ring: The 2-methoxyphenyl group in the target compound provides ortho-substitution, which may influence steric interactions compared to the para-substituted analogs (e.g., STL104422, G607-0153). This positioning could alter binding to hydrophobic pockets in biological targets .
Quinolinone Modifications: The propyl chain at N1 in the target compound and STL104422 contrasts with the unsubstituted N1 in G607-0153. Propyl substitution likely increases lipophilicity, favoring blood-brain barrier penetration, relevant for CNS-targeted applications .
Biological Activity Trends: Antimicrobial Activity: Oxadiazole-containing compounds like 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole show potent activity against enteric pathogens. The target compound’s 2-methoxyphenyl group may offer similar efficacy but requires empirical validation. The target compound’s logP (~3.8) aligns with CNS drug-like properties (optimal range: 2–5) .
Research Findings and Functional Implications
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound confers resistance to oxidative metabolism, a feature shared with STL104422 and G607-0153 .
- Solubility Challenges : Unlike G607-0153, which incorporates an ethoxy group to enhance solubility, the target compound’s 2-methoxyphenyl group may limit aqueous solubility, necessitating formulation optimization .
- Synthetic Accessibility : The synthesis route for the target compound likely parallels methods described for STL104422, involving cyclization of amidoximes with carboxylic acid derivatives under mild conditions .
Biological Activity
The compound 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a quinoline core linked to a 1,2,4-oxadiazole moiety. The presence of the methoxyphenyl group is believed to enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring followed by coupling reactions to introduce the quinoline structure. Specific synthetic routes may vary but generally include:
- Formation of the oxadiazole from appropriate carboxylic acids and hydrazides.
- Alkylation of the quinoline core with propyl groups.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related oxadiazole derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Several studies have investigated the anticancer potential of oxadiazole derivatives. The compound has been evaluated against different cancer cell lines:
- Cytotoxicity assays revealed that similar compounds can induce apoptosis in cervical cancer cells (HeLa), suggesting a promising therapeutic avenue for cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory activity of oxadiazole derivatives is notable. Compounds with similar structures have been reported to act as selective COX-2 inhibitors:
- A study indicated that certain oxadiazole derivatives exhibited potent inhibition of COX enzymes, which are crucial in the inflammatory process .
Study 1: Antimicrobial Evaluation
A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results indicated that modifications in the substituents significantly affected their potency against microbial strains .
Study 2: Anticancer Activity
In another study focused on anticancer properties, various oxadiazole derivatives were tested against HeLa cells. The results showed a dose-dependent decrease in cell viability, highlighting their potential as anticancer agents .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving 1,2,4-oxadiazole precursors. A common approach involves coupling a 2-methoxyphenyl-substituted oxadiazole intermediate with a propyl-substituted quinolinone scaffold. Key steps include:
- Oxadiazole Formation : Reacting nitrile derivatives with hydroxylamine under reflux to form amidoximes, followed by cyclization with carbonyl compounds (e.g., acyl chlorides) .
- Quinolinone Functionalization : Alkylation of the quinolin-4(1H)-one core using propyl halides or Mitsunobu conditions to introduce the propyl group .
- Characterization : Confirmation of structure via H/C NMR (e.g., chemical shifts for oxadiazole protons at δ 8.2–8.5 ppm and quinolinone carbonyl at δ 165–170 ppm) and HRMS for molecular weight validation .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization involves multi-spectral analysis:
- NMR Spectroscopy : Assigning aromatic protons (quinolinone and oxadiazole moieties) and methoxy/propyl groups. For example, the methoxy group (-OCH) typically appears as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : SAR studies involve systematic modifications:
- Oxadiazole Substituents : Varying the phenyl ring substituents (e.g., halogenation, methoxy positional isomers) to assess effects on target binding .
- Quinolinone Modifications : Altering the alkyl chain length (e.g., ethyl vs. propyl) or introducing electron-withdrawing groups to modulate pharmacokinetics .
- Biological Assays : Testing derivatives in vitro (e.g., enzyme inhibition IC) and in vivo (e.g., murine models for pharmacokinetic profiling) .
- Computational Modeling : Docking studies to predict interactions with target proteins (e.g., FLAP or kinase enzymes) .
Q. How can discrepancies in structural elucidation (e.g., NMR vs. X-ray crystallography data) be resolved?
- Methodological Answer :
- X-ray Crystallography : Use programs like SHELXL for refinement of crystallographic data to resolve ambiguities in bond lengths/angles .
- Dynamic NMR Studies : Analyze temperature-dependent NMR spectra to detect conformational flexibility (e.g., rotamers in the propyl chain) .
- Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated NMR chemical shifts .
Q. What strategies improve synthetic yield and purity for large-scale preparation?
- Methodological Answer :
- Optimized Reaction Conditions : Use microwave-assisted synthesis for faster cyclization or employ catalysts like DMAP for efficient coupling .
- Purification Techniques : Flash chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
- Byproduct Analysis : LC-MS monitoring to identify and mitigate side reactions (e.g., oxadiazole ring-opening under acidic conditions) .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer the compound intravenously/orally to rodents, followed by LC-MS/MS plasma analysis to determine AUC, C, and half-life .
- Toxicity Profiling : Acute toxicity studies (OECD 423 guidelines) and hepatotoxicity assessment via ALT/AST biomarker analysis .
- Metabolite Identification : Use microsomal assays (e.g., human liver microsomes) to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
